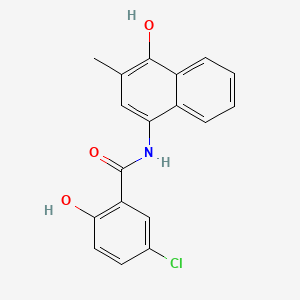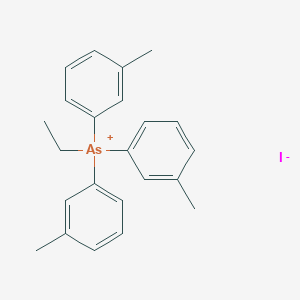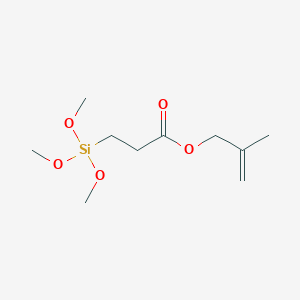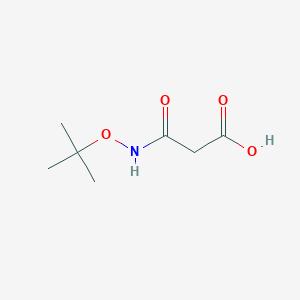![molecular formula C9H6ClF3O5S B12577283 Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 212892-02-9](/img/structure/B12577283.png)
Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonyl group, which imparts significant chemical stability and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloro-2-hydroxybenzoic acid+trifluoromethanesulfonyl chloride→Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a hydroxyl derivative.
Scientific Research Applications
Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-[(trifluoromethyl)oxy]benzoate
- Methyl 4-chloro-2-[(trifluoromethyl)thio]benzoate
- Methyl 4-chloro-2-[(trifluoromethyl)amino]benzoate
Uniqueness
Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring robust chemical transformations.
Properties
CAS No. |
212892-02-9 |
|---|---|
Molecular Formula |
C9H6ClF3O5S |
Molecular Weight |
318.65 g/mol |
IUPAC Name |
methyl 4-chloro-2-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(10)4-7(6)18-19(15,16)9(11,12)13/h2-4H,1H3 |
InChI Key |
UHAOXTSAZHKQOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)piperidine-3-carboxylic acid](/img/structure/B12577213.png)
![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)

![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)

